4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of hydroxyiminoisoquinolinones This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a phenyl group attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate isoquinoline derivative.
Oximation: The key step involves the introduction of the hydroxyimino group. This is achieved by reacting the isoquinoline derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The resulting intermediate undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.
Reduction: Reduction of the compound leads to the formation of 4-hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Isoquinoline-3,4-diones
Reduction: 4-Hydroxy-3-ones, 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyimino group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Similar structure but lacks the methyl group.
Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates: Different backbone but similar functional groups.
Methyl 2-Hydroxyimino-3-phenyl-propionate: Different backbone but similar functional groups.
Uniqueness
4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both the hydroxyimino and methyl groups on the isoquinoline backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
78634-22-7 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-hydroxyimino-5-methyl-1-phenyl-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-5-9-12-13(10)15(18-20)16(19)17-14(12)11-7-3-2-4-8-11/h2-9,14,20H,1H3,(H,17,19) |
InChI Key |
XQCKLFOESOMRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(NC(=O)C2=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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